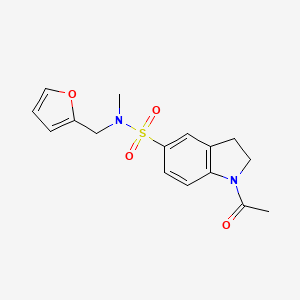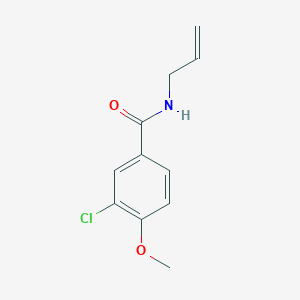![molecular formula C17H26N2O B5149223 N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide](/img/structure/B5149223.png)
N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide is a potent inhibitor of chloride channels, which are important for the regulation of ion transport across cell membranes. It has been shown to inhibit both voltage-gated and Ca2+-activated chloride channels. This compound binds to a specific site on the chloride channel and prevents chloride ions from passing through the channel, leading to a decrease in chloride ion conductance.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to modulate the activity of ion channels and affect cell volume regulation. In addition, this compound has been shown to have anti-inflammatory effects and has been used in studies on the regulation of immune responses.
Advantages and Limitations for Lab Experiments
N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide is a potent and specific inhibitor of chloride channels, making it a useful tool for studying the role of chloride channels in various biological processes. However, it is important to note that this compound may have off-target effects and should be used with caution. In addition, the use of this compound in experiments may be limited by its solubility and stability.
Future Directions
There are several future directions for the use of N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide in scientific research. One potential application is in the study of the role of chloride channels in cancer progression and metastasis. This compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, suggesting that it may have potential as a therapeutic agent for cancer. In addition, this compound may be useful in the study of the regulation of ion channels in the nervous system and the role of chloride channels in neurological disorders. Further research is needed to fully understand the potential applications of this compound in scientific research.
In conclusion, this compound is a potent inhibitor of chloride channels that has been widely used in scientific research. It has various biochemical and physiological effects and has potential applications in the study of cancer, neurological disorders, and immune responses. While there are limitations to its use in experiments, this compound remains a valuable tool for researchers studying the regulation of ion channels and the role of chloride channels in biological processes.
Synthesis Methods
N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide can be synthesized by reacting 4-propylbenzoic acid with thionyl chloride to form 4-propylbenzoyl chloride. The resulting compound is then reacted with N-(2-aminoethyl)piperidine to form this compound.
Scientific Research Applications
N-[2-(1-piperidinyl)ethyl]-4-propylbenzamide has been used in various scientific research applications, including studies on the regulation of ion channels, cell volume regulation, and the effects of osmotic stress on cells. It has also been used in studies on the role of chloride channels in cystic fibrosis and other diseases.
Properties
IUPAC Name |
N-(2-piperidin-1-ylethyl)-4-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-2-6-15-7-9-16(10-8-15)17(20)18-11-14-19-12-4-3-5-13-19/h7-10H,2-6,11-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVYWQXWYKQFAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)


![1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)
![3-[2-(benzyloxy)phenyl]-2-[(4-methylphenyl)sulfonyl]acrylonitrile](/img/structure/B5149162.png)


![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)

![ethyl 4-[4-(3-methoxy-4-propoxybenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5149185.png)
![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![N-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5149197.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5149201.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B5149207.png)
